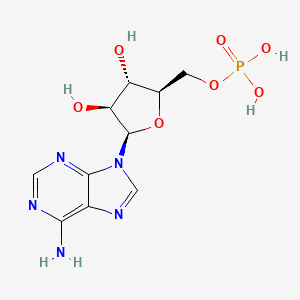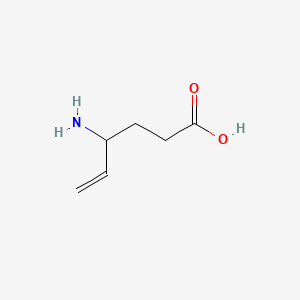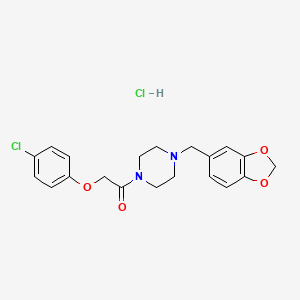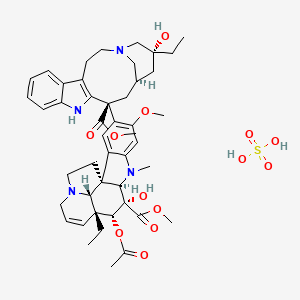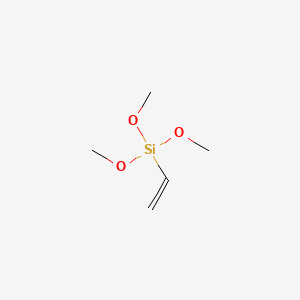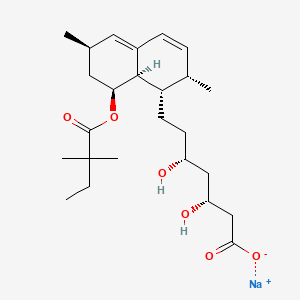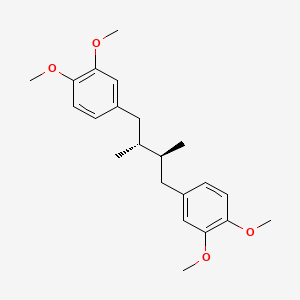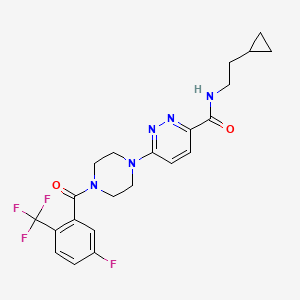
XEN 103
Übersicht
Beschreibung
XEN103 is a potent and selective Stearoyl-CoA Desaturase-1 inhibitor.
Wissenschaftliche Forschungsanwendungen
Glaukombehandlung
XEN 103, auch bekannt als XEN-Gel-Stent, ist ein Gerät, das in der minimal-invasiven Glaukomchirurgie (MIGS) eingesetzt wird. Es konstruiert einen neuartigen subkonjunktivalen externen Filtrationsweg für den Abfluss von Kammerwasser durch ein Mikrofilterröhrchen, das aus einem innovativen vernetzten Material besteht .
Offenwinkelglaukom (OAG): Der XEN-Gel-Stent wurde als sichereres und weniger traumatisches Mittel zur Senkung des Augeninnendrucks (IOD) bei Patienten mit Offenwinkelglaukom (OAG) eingeführt . Die Wirksamkeit und Sicherheit der klinischen Daten zum XEN-Stent bei OAG-Patienten wurden überprüft .
Pseudoexfoliatives oder pigmentäres Glaukom: This compound wird auch zur Behandlung von pseudoexfoliativem oder pigmentärem Glaukom eingesetzt . Die Wirksamkeit von XEN bei der Behandlung dieser Glaukomtypen wurde bestätigt und geklärt .
Refraktäres Glaukom: This compound wird bei der Behandlung von refraktärem Glaukom eingesetzt . Die Wirksamkeit von XEN bei der Behandlung dieser Art von Glaukom muss noch bestätigt und geklärt werden .
Vergleich mit anderen Behandlungen
Trabekulektomie: Das XEN-Implantat hatte ein besseres Sicherheitsprofil als die Trabekulektomie, bei vergleichbarem hypotensivem Profil . Allerdings führt die XEN-Implantation zu einer höheren Nahtfrequenz im Vergleich zur Trabekulektomie .
Phako-XEN-Chirurgie: Es wurde kein signifikanter Unterschied zwischen XEN und Phako-XEN-Chirurgie in Bezug auf den IOD nach der Operation festgestellt . Allerdings waren die Anzahl der Glaukommedikamente (nach Korrektur der Publikationsverzerrung) und die Nahtfrequenz im Phako-XEN-Gruppe niedriger als in der Gruppe mit nur XEN .
Zukunftsperspektiven
Aktuelle Herausforderungen und Zukunftsperspektiven des XEN-Stents, wie z. B. sein Einsatz bei fragilen oder hochgradig myopen Patienten, wurden diskutiert . Weitere Forschung, die Komplikationen von XEN bei nicht-europäischen Ethnien, insbesondere bei Asiaten, untersucht, ist dringend erforderlich, bevor XEN flächendeckend eingesetzt wird .
Wirkmechanismus
Target of Action
XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .
Mode of Action
This compound acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .
Biochemical Pathways
The inhibition of SCD1 by this compound affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.
Pharmacokinetics
It’s noted that this compound exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability
Result of Action
The inhibition of SCD1 by this compound has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that this compound could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .
Action Environment
The effect of this compound is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .
Eigenschaften
IUPAC Name |
N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSSLLJQUFMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

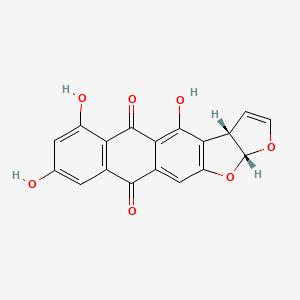

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)

